molecular formula C24H30F2S B5143585 4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl

4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl

Cat. No.: B5143585
M. Wt: 388.6 g/mol
InChI Key: QWRYBBZUENVOIJ-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl is a complex organic compound characterized by the presence of a difluoromethylsulfanyl group and a pentylcyclohexyl group attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides structural stability and facilitates interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl is unique due to the presence of both the difluoromethylsulfanyl group and the pentylcyclohexyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRYBBZUENVOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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